Thioctate trometamol

Catalog No.
S1510036
CAS No.
14358-90-8
M.F
C8H14O2S2.C4H11NO3
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioctate trometamol

CAS Number

14358-90-8

Product Name

Thioctate trometamol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid

Molecular Formula

C8H14O2S2.C4H11NO3

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2

InChI Key

CCTREOMTIFSZAU-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Thioctate trometamol (CAS 14358-90-8) is the tromethamine salt of alpha-lipoic acid (thioctic acid), engineered to overcome the severe physicochemical limitations of the free acid form . Functioning as a highly soluble, buffered dithiolane derivative, this compound is primarily procured for advanced pharmaceutical formulations, intravenous (IV) therapeutics, and high-bioavailability oral solid doses [1]. By pairing the redox-active thioctate moiety with a trometamol (Tris) counter-ion, the material achieves a near-neutral pH in solution and exceptional thermal stability. For industrial buyers and formulation scientists, thioctate trometamol represents a critical upgrade over standard alpha-lipoic acid, offering enhanced processability, extended shelf-life, and compatibility with aqueous-based manufacturing workflows without the need for harsh organic cosolvents [1].

Attempting to substitute thioctate trometamol with generic free alpha-lipoic acid (ALA) routinely leads to formulation failure and manufacturing bottlenecks. Free ALA is highly lipophilic, practically insoluble in water, and possesses a low melting point (~60 °C) that makes it highly susceptible to friction-induced melting and polymerization during standard milling or tableting [2]. Furthermore, in acidic environments—such as the stomach or low-pH aqueous media—free ALA undergoes rapid acid-catalyzed polymerization, forming a high-viscosity gel that severely retards dissolution and ruins bioavailability [1]. Thioctate trometamol structurally bypasses these failure modes; the salt formation locks the molecule into a highly stable, water-soluble matrix that resists thermal degradation and acid-induced gelation, making it a necessary choice for high-dose aqueous injectables and reliable oral delivery systems[1].

Thermal Stability and Manufacturing Processability

During high-shear mixing and tableting, the API's melting point dictates process viability. Thioctate trometamol exhibits a melting point of 115–120 °C, whereas free racemic ALA melts at just 60.5 °C (and the R-enantiomer at 50.6 °C) [REFS-1, REFS-2]. This massive thermal buffer prevents the friction-induced melting and subsequent polymerization that frequently ruins batches of free ALA during milling and compression.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data115–120 °C (Thioctate trometamol)
Comparator Or Baseline50.6–60.5 °C (Free ALA)
Quantified Difference~55–70 °C higher thermal threshold
ConditionsStandard atmospheric pressure thermal analysis

Enables standard high-shear mixing, milling, and tableting without the API melting or polymerizing from friction-induced heat.

Aqueous Solubility and IV Formulation Compatibility

Free ALA is practically insoluble in water (0.24–0.62 mg/mL), necessitating the use of organic cosolvents or harsh pH adjustments that are unsuitable for many injectable formats . In stark contrast, thioctate trometamol is highly water-soluble, easily yielding 0.1M aqueous solutions at a physiological pH of 6.5–7.5[1]. This solubility profile is the primary reason the tromethamine salt is selected for liquid ampoules and IV infusions.

Evidence DimensionAqueous Solubility and Solution pH
Target Compound DataHighly soluble, yielding a 0.1M solution at pH 6.5–7.5
Comparator Or Baseline0.24–0.62 mg/mL (Free ALA)
Quantified Difference>100-fold increase in aqueous solubility with built-in buffering
ConditionsAqueous medium at 25 °C

Allows for the manufacturing of high-concentration aqueous injectables and liquid ampoules without allergenic organic cosolvents.

Gastric Stability and Anti-Gelation Performance

When exposed to simulated gastric fluid (pH 1.2), free ALA undergoes rapid acid-catalyzed polymerization, forming a high-viscosity gel barrier that severely retards dissolution [1]. Thioctate trometamol prevents this acid-induced denaturation, maintaining rapid disintegration and enabling a 'flash' release profile [1]. This structural protection is essential for achieving reproducible peak plasma concentrations.

Evidence DimensionBehavior in Acidic Media (pH 1.2)
Target Compound DataMaintains rapid disintegration and 'flash' dissolution
Comparator Or BaselineUndergoes rapid polymerization and high-viscosity gel formation (Free ALA)
Quantified DifferenceComplete elimination of the acid-induced gelation barrier
ConditionsSimulated gastric fluid (pH 1.2) dissolution testing

Ensures predictable, high-bioavailability pharmacokinetic profiles and prevents batch-to-batch dissolution failures in oral solid doses.

Local Tolerability and Organoleptic Profile

Oral administration of free ALA is notorious for causing severe throat and esophageal irritation due to its localized acidity [1]. The tromethamine counter-ion in thioctate trometamol effectively buffers the dithiolane moiety, neutralizing the acidic profile and drastically reducing mucosal irritation [1]. This organoleptic advantage is a strict requirement for liquid oral suspensions and chewable tablets.

Evidence DimensionMucosal Irritation Potential
Target Compound DataBuffered, non-irritating (pH 6.5–7.5 in solution)
Comparator Or BaselineCauses severe esophageal/throat irritation (Free ALA)
Quantified DifferenceNeutralization of the acidic moiety via tromethamine buffering
ConditionsOral administration of aqueous solutions/suspensions

Critical for the development of oral liquid formulations, chewable tablets, and high-dose supplements where mucosal tolerability dictates product viability.

High-Dose Intravenous (IV) Antioxidant Therapeutics

Due to its exceptional aqueous solubility and near-neutral pH, thioctate trometamol is the mandated API for IV infusions targeting diabetic neuropathy, bypassing the precipitation and cosolvent risks of free ALA [1].

High-Shear Solid Dose Manufacturing

The elevated melting point (115–120 °C) allows manufacturers to utilize standard high-speed tableting and milling equipment without the risk of the API melting or polymerizing, a common failure mode with free ALA[2].

Flash-Release Oral Formulations

Because it resists acid-catalyzed gelation in the stomach, this salt is a highly effective choice for immediate-release oral tablets designed to achieve rapid, predictable peak plasma concentrations [2].

Liquid Oral and Chewable Formulations

The tromethamine buffer eliminates the severe throat irritation associated with free thioctic acid, making it highly suited for patient-friendly liquid suspensions and chewable formats [1].

Other CAS

14358-90-8

Wikipedia

Thioctate trometamol

Dates

Last modified: 08-15-2023

Explore Compound Types